Comparative Lipophilicity (LogP): Meta vs. Para vs. Ortho Isomers of Methoxyphenylpropanoyl Chloride
The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a primary determinant of its permeability and solubility. For the regioisomers of methoxyphenylpropanoyl chloride, the meta-substituted target compound (3-(3-Methoxyphenyl)propanoyl chloride) demonstrates a computed LogP of 2.39320, which is distinct from its para-substituted analog's computed LogP of 2.9 [REFS-1, REFS-2]. This difference indicates that the meta-isomer is less lipophilic, potentially offering different solubility and membrane permeability characteristics which are crucial for consistent synthetic outcomes and biological evaluation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.39320 (computed LogP) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)propanoyl chloride (Para isomer): 2.9 (computed LogP) |
| Quantified Difference | Target compound LogP is 0.5 units lower than the para-isomer. |
| Conditions | Computed values from authoritative chemical databases (Chemsrc for target, PubChem for comparator). |
Why This Matters
A difference of 0.5 LogP units can result in a significant change in a molecule's solubility and ability to cross biological membranes, directly impacting the reproducibility of assays and the performance of the resulting conjugate.
- [1] Chemsrc. (2024). 3-(2-Methoxyphenyl)propanoyl chloride Chemical Properties. Retrieved from Chemsrc website. Note: LogP value for 3-(3-methoxyphenyl)propanoyl chloride is reported on the page for its ortho isomer. View Source
- [2] PubChem. (2026). 3-(4-Methoxyphenyl)propionyl chloride (CID 10932441). Retrieved from PubChem website. View Source
